molecular formula C11H10N2O2 B13252333 2-(6-Hydroxyquinolin-3-yl)acetamide

2-(6-Hydroxyquinolin-3-yl)acetamide

Cat. No.: B13252333
M. Wt: 202.21 g/mol
InChI Key: CHKXIPJOYSHSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Hydroxyquinolin-3-yl)acetamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxyquinolin-3-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-hydroxyquinoline.

    Acetylation: The hydroxy group at the 6th position is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated product is then subjected to amidation using ammonia or an amine to introduce the acetamide group at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxyquinolin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Hydroxyquinolin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxyquinolin-3-yl)acetamide involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: The compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Lacks the acetamide group but shares the quinoline core structure.

    4-Hydroxyquinoline: Similar structure but with the hydroxy group at the 4th position.

    Quinoline-2,4-dione: Contains two carbonyl groups at the 2nd and 4th positions.

Uniqueness

2-(6-Hydroxyquinolin-3-yl)acetamide is unique due to the presence of both a hydroxy group and an acetamide group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(6-hydroxyquinolin-3-yl)acetamide

InChI

InChI=1S/C11H10N2O2/c12-11(15)4-7-3-8-5-9(14)1-2-10(8)13-6-7/h1-3,5-6,14H,4H2,(H2,12,15)

InChI Key

CHKXIPJOYSHSOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.